molecular formula C25H27N5O3 B11124548 6-imino-N-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

6-imino-N-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11124548
M. Wt: 445.5 g/mol
InChI Key: CPNAXYIAUBGAEQ-UHFFFAOYSA-N
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Description

This compound is a tricyclic heterocyclic molecule featuring a 1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene core. Key structural elements include:

  • 6-imino group: A reactive site for hydrogen bonding or coordination.
  • 7-propyl substituent: Enhances lipophilicity and influences membrane permeability.
  • 2-oxo moiety: Potential site for metabolic oxidation or intermolecular interactions.
  • N-[2-(4-methoxyphenyl)ethyl] carboxamide: Introduces aromaticity and electron-donating methoxy groups, which may modulate receptor binding .

Properties

Molecular Formula

C25H27N5O3

Molecular Weight

445.5 g/mol

IUPAC Name

6-imino-N-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C25H27N5O3/c1-4-13-29-21(26)19(24(31)27-12-11-17-7-9-18(33-3)10-8-17)15-20-23(29)28-22-16(2)6-5-14-30(22)25(20)32/h5-10,14-15,26H,4,11-13H2,1-3H3,(H,27,31)

InChI Key

CPNAXYIAUBGAEQ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=C(C1=N)C(=O)NCCC3=CC=C(C=C3)OC)C(=O)N4C=CC=C(C4=N2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-imino-N-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted anilines and various alkylating agents. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

6-imino-N-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

6-imino-N-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 6-imino-N-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with spirocyclic and benzothiazole derivatives described in , such as: 1. 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione - Key differences: - The target compound lacks a spirocyclic oxa-aza system but incorporates a fused tricyclic core. - The 4-methoxyphenylethyl group in the target may confer distinct pharmacokinetic properties compared to dimethylamino-phenyl substituents .

Methylofuran (MFR-a) ()

  • Functional contrast :

  • MFR-a is a cofactor involved in microbial one-carbon metabolism, whereas the target compound’s tricyclic structure suggests a role in small-molecule therapeutics.
    • Structural similarity : Both feature conjugated heterocyclic systems, but MFR-a includes formyl groups absent in the target .

Quantitative Comparison Using Chemoinformatic Metrics

highlights the use of similarity coefficients (e.g., Tanimoto index) to assess structural overlap. Hypothetical analysis using binary fingerprints might reveal:

  • Tanimoto similarity (~0.4–0.6) with benzothiazole spiro compounds due to shared aromatic and heterocyclic motifs.
  • Lower similarity (~0.2–0.3) with MFR-a, reflecting divergent functional groups and biological roles .

Table 1: Comparative Analysis of Structural and Physicochemical Properties

Property Target Compound 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione Methylofuran (MFR-a)
Core Structure Tricyclic triazatricyclo Spirocyclic oxa-aza Furan-containing
Key Functional Groups Imino, oxo, methoxyphenyl Benzothiazole, dimethylamino Formyl, glutamic acid
Molecular Weight (Da) ~450 (estimated) ~500 ~300
Lipophilicity (LogP) ~3.5 (predicted) ~2.8 ~-1.0
Biological Role Hypothesized therapeutic agent Synthetic intermediate/ligand Cofactor in metabolism

Research Findings and Implications

  • Synthetic Challenges : The tricyclic core of the target compound likely requires multi-step annulation and regioselective functionalization, akin to methods used for spirocyclic analogs in .
  • Structure-Activity Relationships (SAR) :
    • The 7-propyl group may enhance blood-brain barrier penetration compared to shorter alkyl chains.
    • The 4-methoxyphenylethyl moiety could improve solubility relative to purely hydrophobic substituents.
  • Unresolved Questions: Metabolic stability of the imino group. Target specificity relative to benzothiazole-based kinase inhibitors.

Biological Activity

The compound 6-imino-N-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule notable for its unique tricyclic structure and multiple functional groups. Its molecular formula is C28H31N5O3C_{28}H_{31}N_{5}O_{3} with a molecular weight of approximately 475.5 g/mol. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Anticancer Properties

Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties by inhibiting tumor growth. The presence of the methoxy group in the compound enhances its lipophilicity, which can improve its ability to penetrate cell membranes and interact with biological targets. The triazatricyclo framework may also contribute to its efficacy in targeting cancer cells.

Antimicrobial Effects

The compound has been noted for its antimicrobial activity , which is commonly associated with the methoxy groups present in its structure. Such groups can enhance the compound's interaction with microbial cell membranes, leading to potential therapeutic applications against bacterial and fungal infections.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. Understanding these interactions is crucial for elucidating its mechanism of action and therapeutic potential.

In Vitro Studies

In vitro assays are essential for evaluating the binding efficacy and biological activity of 6-imino-N-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide. These studies focus on:

  • Cell viability assays to assess cytotoxicity against various cancer cell lines.
  • Antimicrobial susceptibility tests to determine effectiveness against different microbial strains.

Comparative Analysis

A comparative analysis of structurally similar compounds reveals insights into the unique properties of this compound:

Compound NameStructural FeaturesUnique Properties
3-(1H-1,2,4-triazol-1-yl)propan-1-oneContains a triazole ringExhibits diverse biological effects due to structural characteristics
2-amino-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxoSimilar aromatic substituentsPotential anticancer activity
4-(2-Methoxyphenyl)-7-methylMethoxy groups presentKnown for antimicrobial properties

This comparison highlights the distinct biological activities that may arise from the specific arrangement of functional groups in the target compound.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of similar triazatricyclo compounds, researchers found that modifications in the methoxy group enhanced cytotoxicity against breast cancer cell lines (MCF-7). The study concluded that compounds with a similar structural framework could be optimized for increased potency and selectivity against cancer cells.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial effects of related compounds against Staphylococcus aureus and Escherichia coli. Results indicated that compounds featuring methoxy substitutions exhibited significant inhibition zones compared to controls, suggesting potential for developing new antimicrobial agents.

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